![molecular formula C40H24N2O4 B13132267 1,1'-([1,1'-Biphenyl]-3,5-diylbis(azanediyl))bis(anthracene-9,10-dione) CAS No. 89593-82-8](/img/structure/B13132267.png)
1,1'-([1,1'-Biphenyl]-3,5-diylbis(azanediyl))bis(anthracene-9,10-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-([1,1’-Biphenyl]-3,5-diylbis(azanediyl))bis(anthracene-9,10-dione) is a complex organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .
Vorbereitungsmethoden
The synthesis of 1,1’-([1,1’-Biphenyl]-3,5-diylbis(azanediyl))bis(anthracene-9,10-dione) involves several steps. One common method is the Suzuki/Sonogashira cross-coupling reactions, which are used to introduce phenyl and ethynyl groups into the anthracene core . The reaction conditions typically involve the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere.
Industrial production methods for anthracene derivatives often involve the oxidation of anthracene using catalysts like vanadium pentoxide (V2O5) at high temperatures . Another method includes the liquid-phase oxidation of anthracene in the presence of nitric acid and solvents like trichlorobenzene .
Analyse Chemischer Reaktionen
1,1’-([1,1’-Biphenyl]-3,5-diylbis(azanediyl))bis(anthracene-9,10-dione) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-([1,1’-Biphenyl]-3,5-diylbis(azanediyl))bis(anthracene-9,10-dione) has several scientific research applications:
Biology: This compound can be used as a fluorescent probe for imaging and detecting biological molecules.
Wirkmechanismus
The mechanism of action of 1,1’-([1,1’-Biphenyl]-3,5-diylbis(azanediyl))bis(anthracene-9,10-dione) involves its interaction with molecular targets through its photophysical properties. The compound can absorb light and undergo electronic transitions, making it useful in applications like OLEDs and fluorescent probes . The specific pathways involved depend on the functional groups present and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,1’-([1,1’-Biphenyl]-3,5-diylbis(azanediyl))bis(anthracene-9,10-dione) is unique due to its specific substitution pattern on the anthracene core. Similar compounds include:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used as a benchmark in photophysical studies.
9,10-Bis(phenylethynyl)anthracene: Exhibits high thermal stability and blue emission with a high quantum yield.
These compounds share similar photophysical properties but differ in their specific applications and stability under various conditions.
Eigenschaften
CAS-Nummer |
89593-82-8 |
---|---|
Molekularformel |
C40H24N2O4 |
Molekulargewicht |
596.6 g/mol |
IUPAC-Name |
1-[3-[(9,10-dioxoanthracen-1-yl)amino]-5-phenylanilino]anthracene-9,10-dione |
InChI |
InChI=1S/C40H24N2O4/c43-37-27-12-4-6-14-29(27)39(45)35-31(37)16-8-18-33(35)41-25-20-24(23-10-2-1-3-11-23)21-26(22-25)42-34-19-9-17-32-36(34)40(46)30-15-7-5-13-28(30)38(32)44/h1-22,41-42H |
InChI-Schlüssel |
BTCNSAPLMJEXJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O)NC6=CC=CC7=C6C(=O)C8=CC=CC=C8C7=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.